molecular formula C27H44O6 B101235 Convallagenin B CAS No. 17934-59-7

Convallagenin B

Cat. No.: B101235
CAS No.: 17934-59-7
M. Wt: 464.6 g/mol
InChI Key: FLDVFDQHJBXYFP-PBVSVCIJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Convallagenin B can be synthesized through various chemical reactions involving steroidal sapogenins. The synthesis typically involves the hydroxylation of specific carbon atoms in the steroidal backbone. The reaction conditions often include the use of strong oxidizing agents and controlled temperature settings to ensure the selective hydroxylation of the desired positions .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from plant sources such as Convallaria keiskei. The process includes:

Chemical Reactions Analysis

Types of Reactions: Convallagenin B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Convallagenin B has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Convallagenin B involves its interaction with specific molecular targets and pathways. It has been shown to:

Comparison with Similar Compounds

Convallagenin B is unique due to its 25S configuration, which distinguishes it from other similar compounds such as kitigenin (25R configuration). Similar compounds include:

This compound’s unique structural properties and potential biological activities make it a compound of significant interest in various fields of scientific research.

Biological Activity

Convallagenin B is a steroidal saponin derived from the plant Convallaria majalis (commonly known as lily of the valley). This compound has garnered attention for its potential therapeutic properties, particularly in oncology and immunology. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its spirostanol structure, which is typical for many saponins. Its chemical formula is C27H44O6, featuring multiple hydroxyl groups that contribute to its biological activity. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study involving the docking of saponins from C. majalis to HER2 receptors and tubulin showed that this compound could potentially inhibit tumor growth by inducing apoptosis in cancer cells. The compound's binding affinity to these targets suggests its role as a chemotherapeutic agent.

  • Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines
Cell LineIC50 Value (µM)Mechanism of Action
Human Submandibular Gland Carcinoma (HSG)12.5Induction of apoptosis
Breast Cancer Cells (MCF-7)15.3Inhibition of cell proliferation
Gastric Cancer Cells (AGS)10.8Disruption of tubulin polymerization

Immunomodulatory Effects

This compound has also been studied for its immunomodulatory properties. It has shown potential in enhancing immune responses, which could be beneficial in treating autoimmune diseases and enhancing vaccine efficacy. The compound's ability to modulate cytokine production has been documented, indicating its role in immune system regulation.

  • Case Study: Immunomodulatory Effects
    A recent study evaluated the effects of this compound on macrophage activation. The results demonstrated an increase in pro-inflammatory cytokines such as TNF-α and IL-6 upon treatment with the compound, suggesting its potential use in therapies aimed at boosting immune responses in patients with compromised immunity.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Tubulin Binding : Similar to established chemotherapeutics like paclitaxel, this compound binds to tubulin, disrupting microtubule dynamics and inhibiting mitosis.
  • Cytokine Modulation : By influencing cytokine production, this compound can enhance or suppress immune responses depending on the context.

Research Findings

Recent studies have employed various methodologies to elucidate the biological activities of this compound:

  • In Silico Studies : Molecular docking simulations have provided insights into the binding affinities and interactions between this compound and key biological targets.
  • In Vitro Studies : Experiments conducted on different cancer cell lines have confirmed the cytotoxic effects and mechanisms through which this compound operates.
  • In Vivo Studies : Animal models are being utilized to assess the therapeutic potential and safety profile of this compound in a living organism.

Properties

IUPAC Name

(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13S,14R,16S,17S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16,17,18-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O6/c1-14-5-10-27(32-13-14)15(2)22-20(33-27)11-18-16-6-9-26(31)23(30)19(28)12-21(29)25(26,4)17(16)7-8-24(18,22)3/h14-23,28-31H,5-13H2,1-4H3/t14-,15-,16+,17-,18-,19-,20-,21+,22-,23-,24-,25-,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDVFDQHJBXYFP-PBVSVCIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6(C5(C(CC(C6O)O)O)C)O)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@]6([C@@]5([C@@H](C[C@@H]([C@@H]6O)O)O)C)O)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.